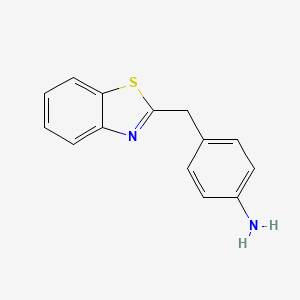

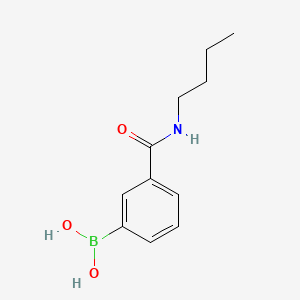

![molecular formula C10H9N3O3 B1274065 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 774183-58-3](/img/structure/B1274065.png)

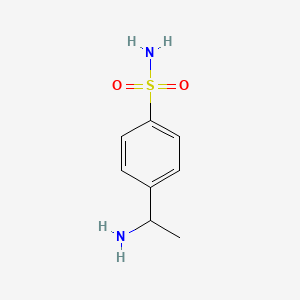

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (6-Acetyl-7-methyl-PYPC) is a synthetic organic compound that has been utilized in a variety of scientific applications, ranging from medical research to drug development. 6-Acetyl-7-methyl-PYPC has been found to possess a wide range of biological effects, including anti-inflammatory and anti-cancer properties. It has shown potential as a therapeutic agent in a number of diseases, and has been investigated for its use in the development of new drugs.

Scientific Research Applications

Synthesis and Chemical Properties

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives are primarily studied for their synthesis and chemical properties. Gein et al. (2007) synthesized various derivatives of 6-acetyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acids and their methyl esters by fusing 4-aryl-2,4-dioxobutanoic acids with 1H-tetrazol-5-amine and aromatic aldehydes (Gein, Gein, Tsyplyakova, & Panova, 2007). Danagulyan et al. (2005, 2011) explored the recyclization of condensed carbethoxypyrimidines and reported the formation of 6-acetyl-7-hydroxypyrazolo[1,5-a]pyrimidines under specific conditions (Danagulyan et al., 2005), (Danagulyan et al., 2011).

Antimicrobial Activity

Several studies have been conducted to evaluate the antimicrobial properties of derivatives of this compound. For instance, Gein et al. (2009, 2010) synthesized various compounds, such as methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, and assessed their antimicrobial activity (Gein et al., 2009), (Gein et al., 2010).

Application in Green Chemistry

Maleki et al. (2017) demonstrated the use of a novel cellulose-based Ag-loaded magnetic bionanocomposite catalyst for the green synthesis of tetrazolo[1,5-a]pyrimidines, highlighting the compound's role in eco-friendly chemical processes (Maleki et al., 2017).

Structural Analysis and Framework

Research by Portilla et al. (2006) focused on the structural aspects of pyrazolo[1,5-a]pyrimidine derivatives, revealing insights into their molecular framework and hydrogen bonding patterns (Portilla et al., 2006).

Organometallic Complexes

Studies by Ruisi et al. (2010) synthesized triorganotin(IV) complexes with 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, evaluating their antimicrobial activity and characterizing them through spectroscopic techniques (Ruisi et al., 2010).

properties

IUPAC Name |

6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-5-7(6(2)14)3-11-9-8(10(15)16)4-12-13(5)9/h3-4H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPZQUIJNFLLJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=C(C=NN12)C(=O)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388072 |

Source

|

| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

774183-58-3 |

Source

|

| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

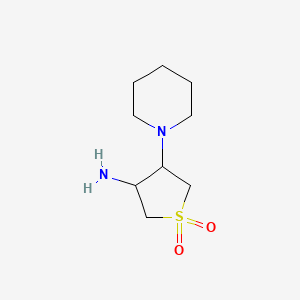

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)

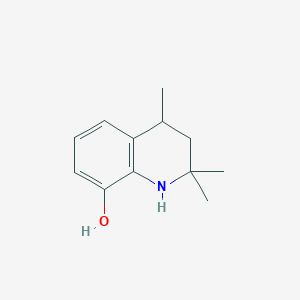

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

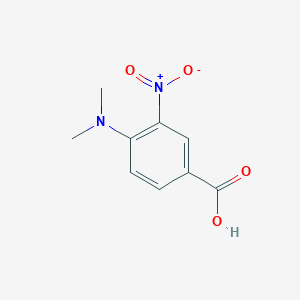

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)